molecular formula C22H19ClN6O2 B2559211 2-(4-chlorophenoxy)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide CAS No. 1203270-62-5

2-(4-chlorophenoxy)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B2559211
CAS No.: 1203270-62-5
M. Wt: 434.88
InChI Key: BABAZBGWMPEYEW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a synthetic small molecule of high interest in oncological and kinase-focused research. Its structure incorporates a pyrimidine core, a prevalent pharmacophore in kinase inhibitors, strategically substituted with a 1H-pyrazol-1-yl group. The pyrazole moiety is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological profile, including potent anticancer activity . This molecular architecture suggests potential for targeting dysregulated kinase pathways, which are a hallmark of various cancers. Compounds featuring similar pyrimidine-pyrazole backbones have been identified as potent inhibitors of specific kinases. For instance, closely related quinazoline derivatives have been developed as the first orally active selective Aurora Kinase B (AURKB) inhibitors. AURKB overexpression is a common feature in aggressive human cancers, and its inhibition can disrupt the cell cycle and suppress tumor growth . The acetamide linker and chlorophenoxy group in this compound are designed to optimize properties like membrane permeability and binding affinity, addressing challenges often faced with earlier inhibitor series, such as poor cellular activity . This product is provided For Research Use Only. It is intended solely for laboratory research purposes and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-15-25-20(13-21(26-15)29-12-2-11-24-29)27-17-5-7-18(8-6-17)28-22(30)14-31-19-9-3-16(23)4-10-19/h2-13H,14H2,1H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABAZBGWMPEYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a synthetic derivative of pyrazole and pyrimidine, notable for its potential biological activities, particularly in cancer treatment and anti-inflammatory responses. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN5O2C_{19}H_{20}ClN_{5}O_{2}, with a molecular weight of 373.85 g/mol. The structure includes a chlorophenoxy group, a pyrazole moiety, and an acetamide functional group, contributing to its diverse biological activities.

Biological Activity Overview

Recent studies have explored the biological activity of pyrazole derivatives, including the compound . Key areas of investigation include:

  • Anticancer Activity
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated promising results against the MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
    • A comparative study indicated that derivatives with similar structures exhibited IC50 values ranging from 0.39 µM to 3.3 µM in different cancer models, suggesting that modifications in the structure can enhance anticancer potency .
  • Mechanisms of Action
    • The anticancer effects are attributed to multiple mechanisms including:
      • Induction of apoptosis (programmed cell death).
      • Inhibition of specific kinases involved in cancer progression.
      • Modulation of cellular signaling pathways related to inflammation and tumor growth .
  • Anti-inflammatory Properties
    • Beyond anticancer effects, the compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models, which could be beneficial in treating inflammatory diseases .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.46
HCT1160.39
A5490.28
HepG21.1

Table 2: Comparative Analysis of Pyrazole Derivatives

Compound NameIC50 (µM)Mechanism
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide48Autophagy induction
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline3.25Cytotoxicity
Pyrazole carboxamide derivativesVariesKinase inhibition

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on MCF-7 Cell Line :
    • Researchers found that treatment with the compound resulted in significant apoptosis in MCF-7 cells, with an observed IC50 of 0.46 µM after 48 hours of exposure. This indicates a strong potential for developing targeted therapies against breast cancer .
  • Inhibition of Kinases :
    • A study focusing on kinase inhibition demonstrated that the compound effectively inhibited Aurora-A kinase at low concentrations (IC50 = 0.16 µM), which is crucial for cancer cell cycle regulation .
  • Inflammation Models :
    • In vivo models showed that administration of the compound reduced inflammatory markers significantly compared to controls, suggesting its potential utility in treating inflammatory diseases alongside cancer .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing the pyrazolo[4,3-d]pyrimidine moiety exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The presence of functional groups such as chlorine and sulfur may enhance binding affinity to target proteins, making this compound a potential candidate for further development against various cancer types .

JAK Kinase Inhibition : The compound has been identified as a potent inhibitor of Janus kinase (JAK) pathways, which are crucial in the signaling mechanisms of various hematological malignancies. This application positions it as a promising therapeutic agent for treating diseases linked to tyrosine kinases, including myeloproliferative disorders .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of this compound against various pathogens, including Mycobacterium tuberculosis . Preliminary tests suggest that derivatives with structural similarities show promising IC50 values ranging from 1.35 to 2.18 μM against resistant strains .

Agricultural Applications

The chlorophenoxy group in the compound suggests potential applications in agrochemicals, particularly as herbicides or fungicides. The synthesis of related compounds has been noted for their effectiveness in controlling fungal diseases in crops, indicating that this compound could also serve as an intermediate in developing new agrochemical products .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several pyrazolo[4,3-d]pyrimidine derivatives similar to the target compound. The results indicated that modifications in the chemical structure significantly affected the potency against various cancer cell lines, with some derivatives showing remarkable selectivity towards specific tumor types .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, researchers tested various substituted pyrazolo compounds against Mycobacterium tuberculosis . The study revealed that certain compounds exhibited significant activity, supporting the hypothesis that structural characteristics play a crucial role in biological efficacy .

Case Study 3: JAK Inhibition Mechanism

A patent application detailed the synthesis and biological evaluation of compounds similar to 2-(4-chlorophenoxy)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide , highlighting their role as JAK inhibitors. This research underscores the therapeutic potential of these compounds in treating autoimmune diseases and cancers associated with dysregulated JAK signaling .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity (CDK2 IC₅₀)
Target Compound 4-Chlorophenoxy, pyrazole, methylpyrimidine 463.89 Not reported Not reported
2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (18) Fluoro, methylpyrazole 317.13 283–284 12 nM
2-(2,4-Dichlorophenoxy)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]oxy}phenyl)acetamide 2,4-Dichlorophenoxy, dimethylpyrazole 526.34 Not reported Not reported
N-(4-Chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide Thienopyrimidine, sulfanyl linker 453.96 Not reported Anticancer (in vitro)

Key Observations :

Fluorine vs. Chlorine Substituents: Compound 18 () replaces the 4-chlorophenoxy group with a fluorine atom and simplifies the acetamide linker. This modification reduces molecular weight (317.13 vs. 463.89 g/mol) and enhances CDK2 inhibition (IC₅₀ = 12 nM), suggesting that fluorine substitution improves kinase selectivity .

Pyrimidine Core Modifications: The thieno[2,3-d]pyrimidine scaffold in replaces the pyrazole-pyrimidine system with a sulfur-containing heterocycle. This alteration increases rigidity and may enhance metabolic stability, as seen in its anticancer activity .

Linker Variations: The target compound’s phenoxy-acetamide linker differs from the sulfanyl-acetamide group in .

Mechanistic Insights :

  • The pyrimidine-pyrazole core in the target compound and Compound 18 () mimics ATP-binding motifs in kinases, enabling competitive inhibition .
  • Dichlorophenoxy derivatives () may exhibit off-target effects due to increased steric bulk, though this remains unverified .
  • Stability data from highlights the importance of substituent choice in pharmaceutical formulations; the 4-chlorophenoxy group in the target compound may require stability testing under similar conditions .

Preparation Methods

Synthesis of 2-(4-Chlorophenoxy)Acetic Acid

The chlorophenoxy moiety is synthesized through nucleophilic aromatic substitution. As detailed in patent CN101434528A, m-dichlorobenzene reacts with 4-chlorophenol in the presence of potassium carbonate and dimethylformamide (DMF) at 120°C for 8–12 hours. This yields 2-chloro-4-(4-chlorophenoxy)acetophenone, which is subsequently oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4) at 0–5°C.

Reaction Conditions:

Parameter Value Source
Solvent DMF
Temperature 120°C
Catalyst K2CO3
Oxidation Reagent CrO3/H2SO4

Preparation of 4-((2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Phenylamine

The pyrimidine-pyrazole hybrid is constructed via a cyclocondensation reaction. Ethyl 5-chloro-7-morpholin-4-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes reduction with NaBH4 to form the corresponding alcohol, followed by Dess–Martin periodinane oxidation to an aldehyde. Reductive amination with 4-nitroaniline using NaBH(OAc)3 yields the nitro intermediate, which is hydrogenated to the amine using Pd/C and H2.

Key Spectroscopic Data (1H NMR, CDCl3):

  • Pyrazole protons: δ 7.35–7.38 (d, 1H)
  • Pyrimidine methyl: δ 2.64 (s, 3H)
  • Aromatic NH2: δ 6.87–6.91 (m, 2H)

Amide Coupling and Final Assembly

Activation of 2-(4-Chlorophenoxy)Acetic Acid

The carboxylic acid is activated using thionyl chloride (SOCl2) at 60°C for 3 hours to form the acid chloride. Alternatively, coupling agents like HATU or EDC/HOBt are employed in DMF at 0°C.

Nucleophilic Acyl Substitution

The amine intermediate (4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenylamine) reacts with the acid chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target acetamide.

Optimized Reaction Parameters:

Parameter Value Source
Solvent DCM
Base TEA (2.5 equiv)
Temperature 25°C
Yield 75–82%

Characterization Data:

  • 1H NMR (500 MHz, CDCl3): δ 2.64 (s, 3H, CH3), 4.50 (s, 2H, CH2), 6.84–7.38 (m, 10H, Ar-H), 8.20 (s, 1H, NH).
  • MS (ESI+): m/z 435.1 [M+H]+.

Alternative Synthetic Pathways and Modifications

Reductive Amination Approach

A one-pot method involves condensing 2-(4-chlorophenoxy)acetaldehyde with the pyrimidine-phenylamine using NaBH3CN in methanol. This bypasses the acid chloride step but results in lower yields (60–65%).

Solid-Phase Synthesis

Immobilizing the phenylamine component on Wang resin enables iterative coupling and cleavage, improving purity (>95%) but requiring specialized equipment.

Challenges and Optimization Strategies

  • Purity Concerns: Residual morpholine from pyrimidine synthesis necessitates column chromatography (SiO2, EtOAc/hexane 3:7).
  • Scale-Up Limitations: Exothermic reactions during acid chloride formation require controlled addition and cooling.
  • Solvent Selection: Replacing DMF with acetonitrile reduces side-product formation during amide coupling.

Industrial and Research Applications

The compound’s synthetic versatility supports its role as a kinase inhibitor precursor in oncology research. Current patents emphasize modifications at the pyrazole C(3) position to enhance bioavailability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.